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Compound of Interest

Compound Name: Lmk-235

Cat. No.: B612164

LMK-235: A Technical Guide to a Selective
HDACA4/5 Inhibitor
Introduction

LMK-235, chemically known as N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide,
is a potent and selective small molecule inhibitor of histone deacetylase (HDAC) 4 and HDACS.
[1][2][3] Histone deacetylases are a class of enzymes that play a crucial role in regulating gene
expression by removing acetyl groups from histone and non-histone proteins, leading to
chromatin condensation and transcriptional repression.[4][5] HDAC inhibitors have emerged as
a promising class of therapeutic agents for various diseases, particularly cancer, due to their
ability to reactivate tumor suppressor genes.[5][6] LMK-235 distinguishes itself through its
novel alkoxyamide connecting unit and its selectivity for class Ila HDACs, specifically HDAC4
and HDACS5, which are often dysregulated in cancer and other diseases.[1][7][8] This technical
guide provides a comprehensive overview of the discovery, development, and biological activity
of LMK-235, with a focus on its mechanism of action, experimental evaluation, and therapeutic
potential.

Physicochemical Properties
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Property Value Reference

N-((6-(hydroxyamino)-6-
Chemical Name oxohexyl)oxy)-3,5- [1]

dimethylbenzamide

Molecular Formula C15H22N204 [3]
Molecular Weight 294.35 g/mol [3]
CAS Number 1418033-25-6 [3]
Purity >98% [3]
N Soluble to 100 mM in DMSO
Solubility [3]
and ethanol
Storage Store at -20°C [3]

Mechanism of Action

LMK-235 functions as a potent inhibitor of HDAC4 and HDACS5.[2][3] Its mechanism of action
involves binding to the active site of these enzymes, thereby preventing the deacetylation of
their target proteins, including histones. This inhibition leads to an increase in histone
acetylation, a key epigenetic mark associated with a more open chromatin structure and
increased gene transcription.[9] The selectivity of LMK-235 for HDAC4 and HDACS over other
HDAC isoforms is a key feature that may contribute to a more favorable therapeutic window
and reduced off-target effects.[1][6]

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory activity of LMK-235 against various human HDAC isoforms has been determined
using fluorescent-based assays. The half-maximal inhibitory concentration (IC50) values are
summarized in the table below.
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HDAC Isoform IC50 (nM) Reference
HDAC5 4.22 [2113][10]
HDAC4 11.9 [2][3][10]
HDACS6 55.7 [2][3][10]
HDAC1 320 [2][3][10]
HDAC11 852 [2][3][10]
HDAC?2 881 [2][3][10]
HDACS 1278 [2][3][10]

Experimental Protocols
HDAC Inhibition Assay (Fluorescent-Based)

This protocol outlines the general procedure for determining the in vitro inhibitory activity of
LMK-235 against various HDAC isoforms.

Objective: To quantify the IC50 values of LMK-235 for different HDAC isoforms.

Materials:

Recombinant human HDAC enzymes (HDACL1, 2, 4, 5, 6, 8, 11)

e Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

e Assay buffer (e.g., 50 mM Tris-HCI, pH 8.0, 137 mM NaCl, 2.7 mM KCI, 1 mM MgClI2)
o Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)

¢ LMK-235 stock solution (in DMSO)

o Trichostatin A (TSA) as a reference compound

o 384-well black microplates
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Fluorescence microplate reader

Procedure:

Prepare serial dilutions of LMK-235 in assay buffer. A 10-point, 3-fold serial dilution starting
from 10 uM is recommended.[11]

Add a small volume of the diluted LMK-235 or reference compound (TSA) to the wells of the
384-well plate.

Add the recombinant HDAC enzyme to the wells.
Initiate the reaction by adding the fluorogenic HDAC substrate.
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

Stop the reaction by adding the developer solution. The developer contains a protease (e.g.,
trypsin) that cleaves the deacetylated substrate, releasing a fluorescent signal. Trichostatin A
is included to inhibit any further HDAC activity.

Incubate the plate at 37°C for a further 15-30 minutes to allow for signal development.

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and
emission at 460 nm).

Calculate the percent inhibition for each concentration of LMK-235 relative to the control
(enzyme and substrate without inhibitor).

Determine the IC50 values by fitting the concentration-response data to a suitable sigmoidal
dose-response curve.

Cell Viability (MTT) Assay

This protocol describes the methodology for assessing the cytotoxic effects of LMK-235 on

cancer cell lines.

Objective: To determine the effect of LMK-235 on the proliferation and viability of cancer cells.
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Materials:

Human cancer cell lines (e.g., A2780, Cal27, Kyse510, MDA-MB-231)[1][11]
Complete cell culture medium
LMK-235 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)[11]

Dimethyl sulfoxide (DMSO)
96-well plates

Microplate reader

Procedure:

Seed the cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well)
and allow them to adhere overnight.[11]

Treat the cells with increasing concentrations of LMK-235 for a specified duration (e.g., 72
hours).[11]

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at
37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan
crystals.

Carefully remove the medium and dissolve the formazan crystals in DMSO.

Measure the absorbance at a wavelength of 544 nm (with a reference wavelength of 690
nm) using a microplate reader.[11]

Calculate the percentage of cell viability relative to the untreated control cells.

Determine the IC50 values, representing the concentration of LMK-235 that causes 50%
inhibition of cell growth.
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Western Blot Analysis

This protocol details the procedure for detecting changes in protein expression and histone
acetylation in response to LMK-235 treatment.

Objective: To assess the effect of LMK-235 on the protein levels of HDAC4, HDACS5, and the
acetylation status of histones.

Materials:

Cell lines of interest (e.g., CCRF-SB, OCI-LY3)[2]

LMK-235

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Protein assay kit (e.g., BCA assay)

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-HDAC4, anti-HDACS5, anti-acetyl-Histone H3, anti-acetyl-
Histone H4, anti-B-actin)

HRP-conjugated secondary antibodies
Chemiluminescent substrate

Imaging system

Procedure:

o Treat cells with various concentrations of LMK-235 for a specified time (e.g., 24, 36, or 48
hours).[2]
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e Lyse the cells in lysis buffer and quantify the protein concentration.

o Denature the protein lysates and separate them by SDS-PAGE.

o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

o Block the membrane with blocking buffer to prevent non-specific antibody binding.

e Incubate the membrane with primary antibodies overnight at 4°C.

e Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

o Wash the membrane again and detect the protein bands using a chemiluminescent substrate
and an imaging system.

e Use a loading control, such as (-actin, to normalize the protein levels.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways
affected by LMK-235 and a typical experimental workflow for its evaluation.
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Caption: Mechanism of action of LMK-235 as an HDACA4/5 inhibitor.
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Caption: Signaling pathways modulated by LMK-235.
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Caption: A typical experimental workflow for the evaluation of LMK-235.

Therapeutic Potential
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LMK-235 has demonstrated significant therapeutic potential in a range of preclinical studies.

e Oncology: LMK-235 exhibits potent cytotoxic effects against various human cancer cell lines,
including those resistant to conventional chemotherapy.[1][3][6] It has shown efficacy in
models of ovarian cancer, tongue cancer, esophageal cancer, and pancreatic
neuroendocrine tumors.[1][11][12] In multiple myeloma, LMK-235 induces apoptosis by
downregulating heme oxygenase-1 (HO-1) and increasing JNK phosphorylation.[13]

o Neurodegenerative Diseases: In cellular models of Parkinson's disease, LMK-235 has been
shown to protect dopaminergic neurons from neurotoxin- and a-synuclein-induced
degeneration.[8][9] It promotes neurite outgrowth and increases the expression of vesicular
monoamine transporter 2 (VMAT2), which is involved in dopamine storage and protection
against oxidative stress.[7][8] The neuroprotective effects are mediated, at least in part,
through the activation of the BMP-Smad signaling pathway.[8][9]

o Tissue Regeneration: LMK-235 has been found to promote the odontoblast differentiation of
dental pulp cells, suggesting its potential use in dental tissue regeneration.[14] This effect is
associated with the upregulation of the VEGF/AKT/mTOR signaling pathway.[14]

Conclusion

LMK-235 is a promising, selective inhibitor of HDAC4 and HDACS5 with a well-characterized
mechanism of action and demonstrated efficacy in various preclinical models of cancer,
neurodegenerative diseases, and tissue regeneration. Its distinct isoform selectivity may offer a
superior safety profile compared to pan-HDAC inhibitors. Further preclinical and clinical
investigations are warranted to fully elucidate the therapeutic potential of LMK-235. As of the
latest available information, LMK-235 is in the preclinical stage of development, and no clinical
trials are currently ongoing.[6] This technical guide provides a foundational understanding for
researchers and drug development professionals interested in the continued exploration of this
targeted epigenetic modulator.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612164?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

